![molecular formula C18H19N5O4 B2501806 Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate CAS No. 839682-40-5](/img/no-structure.png)
Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Approaches
The compound has been synthesized and characterized through various approaches. For instance, it was synthesized as part of a study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showcasing the compound's potential for antimicrobial applications. The process involved acetylation, treatment with triethylamine and formamide, and refluxation with urea and sodium ethoxide, indicating a complex multi-step synthesis procedure (Sharma et al., 2004).
Crystal Structure Insights
Detailed crystal structure analysis of similar compounds has been conducted, offering insights into the structural conformation and interactions at the molecular level. For example, a study on azilsartan methyl ester ethyl acetate hemisolvate provided detailed information on the molecule's crystal structure, including dihedral angles and hydrogen bonding patterns, which could be relevant for understanding the physical and chemical properties of the compound (Li et al., 2015).
Chemical Interactions and Reactions
Various studies have explored the chemical interactions and reactions involving similar compounds. For instance, research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents elucidated the synthesis pathways and biological activities of these compounds, highlighting their strong DNA affinities and in vivo activities (Ismail et al., 2004). Another study synthesized and evaluated the antibacterial activity of novel 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines, indicating the compound's potential in antimicrobial applications (Desai et al., 2001).
Catalytic Activity
Research has also explored the catalytic properties of related compounds. For example, a study on Bronsted acidic ionic liquid catalyzed an eco-friendly and efficient procedure for the synthesis of 2,4,5-trisubstituted imidazole derivatives showcased the catalyst's efficiency and eco-friendliness (Hilal & Hanoon, 2019). Another study reported the use of imidazol-2-ylidenes, a family of N-heterocyclic carbenes, as efficient catalysts in transesterification and acylation reactions, emphasizing the versatility of similar compounds in catalytic applications (Grasa et al., 2002).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 2-amino-4-methyl-6-(2-methylphenyl)-7,8-dihydropurine-1,3-dione with ethyl 2-bromoacetate, followed by hydrolysis and methylation of the resulting intermediate.", "Starting Materials": [ "2-amino-4-methyl-6-(2-methylphenyl)-7,8-dihydropurine-1,3-dione", "Ethyl 2-bromoacetate", "Sodium hydroxide", "Methyl iodide", "Acetic acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-methyl-6-(2-methylphenyl)-7,8-dihydropurine-1,3-dione (1.0 g, 4.2 mmol) and ethyl 2-bromoacetate (1.2 g, 5.0 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "Step 2: Add K2CO3 (1.5 g, 10.8 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).", "Step 4: Wash the combined organic layers with water (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.", "Step 5: Dissolve the residue in ethanol (10 mL) and add sodium hydroxide (0.5 g, 12.5 mmol) in water (5 mL).", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Acidify the reaction mixture with acetic acid and extract with diethyl ether (3 x 50 mL).", "Step 8: Wash the combined organic layers with water (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.", "Step 9: Dissolve the residue in dry DMF (10 mL) and add methyl iodide (1.0 g, 7.0 mmol).", "Step 10: Stir the reaction mixture at room temperature for 24 hours.", "Step 11: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).", "Step 12: Wash the combined organic layers with water (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the desired product, Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate, as a white solid (1.0 g, 70% yield)." ] } | |
Numéro CAS |
839682-40-5 |
Nom du produit |
Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
Formule moléculaire |
C18H19N5O4 |
Poids moléculaire |
369.381 |
Nom IUPAC |
methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C18H19N5O4/c1-11-6-4-5-7-12(11)21-8-9-22-14-15(19-17(21)22)20(2)18(26)23(16(14)25)10-13(24)27-3/h4-7H,8-10H2,1-3H3 |
Clé InChI |
WHFSHHIZFVFFLY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



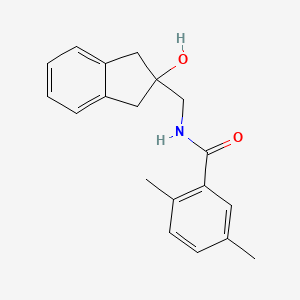
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2501725.png)
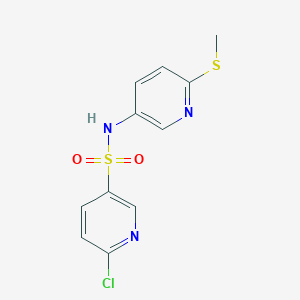
![3-[3-(3-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2501728.png)
![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2501730.png)
![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2501731.png)
![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2501732.png)
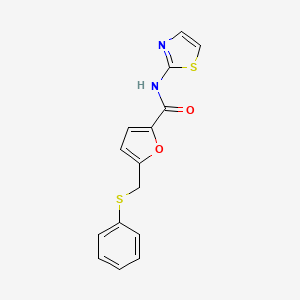
![4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline](/img/structure/B2501737.png)
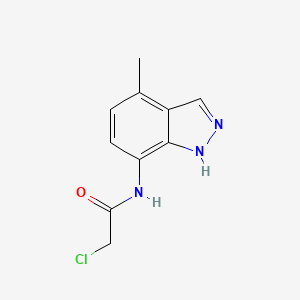
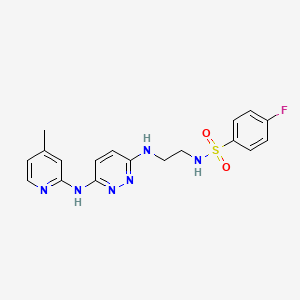
![Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este](/img/structure/B2501742.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B2501745.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2501746.png)